molecular formula C15H11BrN4O B11982021 N'-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11982021
M. Wt: 343.18 g/mol
InChI Key: SVLPMTKZHYJHBX-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom attached to a benzylidene group, which is further linked to a benzimidazole ring through a carbohydrazide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 1H-benzimidazole-6-carbohydrazide. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or column chromatography may be employed to isolate the compound from reaction impurities.

Chemical Reactions Analysis

Types of Reactions: N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzylidene group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . Additionally, the presence of the bromine atom enhances its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Comparison: N’-(4-Bromobenzylidene)-1H-benzimidazole-6-carbohydrazide stands out due to its unique benzimidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher binding affinity and specificity towards certain molecular targets, making it a promising candidate for further research and development in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H11BrN4O/c16-12-4-1-10(2-5-12)8-19-20-15(21)11-3-6-13-14(7-11)18-9-17-13/h1-9H,(H,17,18)(H,20,21)/b19-8+

InChI Key

SVLPMTKZHYJHBX-UFWORHAWSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC3=C(C=C2)N=CN3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.